molecular formula C22H23ClNO3P B4644261 N-bis(2,3-dimethylphenoxy)phosphoryl-3-chloroaniline

N-bis(2,3-dimethylphenoxy)phosphoryl-3-chloroaniline

Cat. No.: B4644261
M. Wt: 415.8 g/mol
InChI Key: IYIJZQRPDOVFSA-UHFFFAOYSA-N
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Description

N-bis(2,3-dimethylphenoxy)phosphoryl-3-chloroaniline is a complex organic compound that belongs to the class of phosphoryl anilines. This compound is characterized by the presence of a phosphoryl group bonded to an aniline moiety, with two 2,3-dimethylphenoxy groups attached to the phosphorus atom. The compound’s structure imparts unique chemical properties, making it of interest in various scientific research fields.

Properties

IUPAC Name

N-bis(2,3-dimethylphenoxy)phosphoryl-3-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClNO3P/c1-15-8-5-12-21(17(15)3)26-28(25,24-20-11-7-10-19(23)14-20)27-22-13-6-9-16(2)18(22)4/h5-14H,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIJZQRPDOVFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OP(=O)(NC2=CC(=CC=C2)Cl)OC3=CC=CC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-bis(2,3-dimethylphenoxy)phosphoryl-3-chloroaniline typically involves a multi-step process. One common method starts with the reaction of 2,3-dimethylphenol with phosphorus oxychloride (POCl3) to form bis(2,3-dimethylphenoxy)phosphoryl chloride. This intermediate is then reacted with 3-chloroaniline under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-bis(2,3-dimethylphenoxy)phosphoryl-3-chloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

N-bis(2,3-dimethylphenoxy)phosphoryl-3-chloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-bis(2,3-dimethylphenoxy)phosphoryl-3-chloroaniline exerts its effects involves interactions with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s structure allows it to interact with enzymes and proteins, potentially inhibiting or modifying their activity. These interactions are crucial for its applications in medicinal chemistry and biochemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-bis(2,3-dimethylphenoxy)phosphoryl-3-chloroaniline is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-bis(2,3-dimethylphenoxy)phosphoryl-3-chloroaniline
Reactant of Route 2
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N-bis(2,3-dimethylphenoxy)phosphoryl-3-chloroaniline

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